Phenol, 4-(2-benzothiazolylmethyl)-
Description
Phenol, 4-(2-benzothiazolylmethyl)- (IUPAC name: 4-[(1,3-benzothiazol-2-yl)methyl]phenol) is a phenolic derivative featuring a benzothiazole moiety linked to the para position of the phenol ring via a methylene (-CH₂-) bridge. This structural motif combines the electron-rich phenol group with the heterocyclic benzothiazole system, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
37859-29-3 |
|---|---|
Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylmethyl)phenol |
InChI |
InChI=1S/C14H11NOS/c16-11-7-5-10(6-8-11)9-14-15-12-3-1-2-4-13(12)17-14/h1-8,16H,9H2 |
InChI Key |
CWLRLIVJCUGATD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(2-benzothiazolylmethyl)- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-(2-benzothiazolylmethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Chemistry: Phenol, 4-(2-benzothiazolylmethyl)- is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of Phenol, 4-(2-benzothiazolylmethyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzothiazole ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-(2-Benzothiazolyl)phenol (CAS 6265-55-0)
- Structure: Benzothiazole is directly attached to the phenol ring at the para position without a methylene spacer.
- Molecular Weight: 227.28 g/mol (C₁₃H₉NOS).
- This compound is used in organic synthesis and materials research .
- Synthesis: Likely involves coupling reactions between phenol derivatives and benzothiazole precursors, as seen in analogous syntheses (e.g., describes similar triazole-thiazole hybrids) .
4-(Thiophen-2-ylmethyl)phenol
- Structure: Features a thiophene ring connected to phenol via a methylene group.
- Molecular Weight : ~180.25 g/mol (C₁₁H₁₀OS).
- Properties: The sulfur-containing thiophene ring offers distinct electronic properties compared to benzothiazole. Thiophene’s lower aromaticity may reduce stability but enhance solubility in nonpolar solvents .
- Applications : Used in organic electronics and as intermediates in drug development.
2-(Benzo[d]thiazol-2-yl)-4-methylphenol (CAS 21703-55-9)
- Structure: Benzothiazole is attached to the ortho position of phenol, with an additional methyl group at the para position.
- Molecular Weight: 241.31 g/mol (C₁₄H₁₁NOS).
- Ortho-substitution may sterically hinder interactions with planar targets (e.g., enzymes) compared to para-substituted analogs .
Physicochemical and Functional Comparisons
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Solubility Trends |
|---|---|---|
| Phenol, 4-(2-benzothiazolylmethyl)- | ~243.3 (estimated) | Moderate in polar solvents |
| 4-(2-Benzothiazolyl)phenol | 227.28 | Low due to planar structure |
| 4-(Thiophen-2-ylmethyl)phenol | 180.25 | Higher in organic solvents |
Electronic and Reactivity Profiles
- Benzothiazole vs. Thiophene: Benzothiazole’s fused aromatic system provides stronger electron-withdrawing effects, making the phenol group more acidic (lower pKa) compared to thiophene derivatives .
- Methylene Linker: The -CH₂- spacer in Phenol, 4-(2-benzothiazolylmethyl)- may increase rotational freedom, enabling better binding to flexible biological targets (e.g., enzyme active sites) compared to rigidly linked analogs .
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